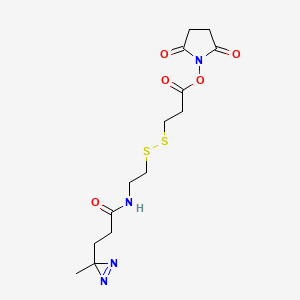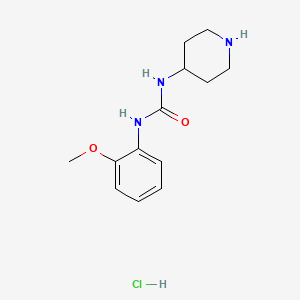
SDAD (NHS-SS-Diazirine)
Übersicht
Beschreibung
SDAD (NHS-SS-Diazirine) is an NHS-diazirine based photoreactive crosslinker . It is membrane permeable and cleavable with a 13.5 Angstrom spacer arm . The diazirine photoreactive group has improved photostability over aryl azides, yet is more efficiently activated by long-wave UV light (330-370nm) .
Molecular Structure Analysis
The molecular weight of SDAD (NHS-SS-Diazirine) is 388.46 . Its molecular formula is C14H20N4O5S2 .Chemical Reactions Analysis
Activation of the diazirine in SDAD (NHS-SS-Diazirine) releases nitrogen to produce a highly reactive carbene intermediate, which then indiscriminately bonds with nearby functional groups .Physical And Chemical Properties Analysis
SDAD (NHS-SS-Diazirine) is membrane permeable and cleavable with a 13.5 Angstrom spacer arm . The diazirine photoreactive group has improved photostability over aryl azides, yet is more efficiently activated by long-wave UV light (330-370nm) .Wissenschaftliche Forschungsanwendungen
In Vivo Photo-Crosslinking
Researchers use SDAD for in vivo photo-crosslinking experiments. By introducing SDAD into living organisms, they can capture transient protein interactions within their native cellular context.
For more details, you can explore the product information from Thermo Scientific . Additionally, SDAD (NHS-SS-Diazirine) is available for purchase . If you have any further questions, feel free to ask! 😊
Wirkmechanismus
Target of Action
SDAD (NHS-SS-Diazirine) is a heterobifunctional crosslinker that primarily targets amine-containing molecules . These molecules are prevalent in biological systems, particularly in proteins where amino acids provide amine groups.
Mode of Action
The compound interacts with its targets through two distinct chemistries: NHS-ester and diazirine-based photoreaction . The NHS ester group reacts with primary amines at pH 7 to 9 to form covalent amide bonds . The diazirine (azipentanoate) group reacts efficiently with any amino acid side chain or peptide backbone upon activation with long-wave UV light (330-370 nm) . This two-step chemical crosslinking is activated using common laboratory UV lamps .
Biochemical Pathways
SDAD (NHS-SS-Diazirine) is used in protein crosslinking, an important technique to understand protein structure and stabilize protein-protein interactions . By allowing specific labeling of one protein using the amine-reactive NHS ester followed by UV-activated crosslinking via the diazirine moiety to any amino acid side chain or peptide backbone of a second protein, it extends the efficiency and range of interactions that can be explored .
Pharmacokinetics
It’s worth noting that the compound is membrane-permeable, making it suitable for in vivo intracellular protein crosslinking .
Result of Action
The result of SDAD (NHS-SS-Diazirine)'s action is the formation of covalent bonds between amine-containing molecules and nearly any other functional group . This allows for the exploration of a wide range of protein interactions, contributing to our understanding of protein structure and function .
Action Environment
The action of SDAD (NHS-SS-Diazirine) is controllable and easy to use . The crosslinkers are photo-stable under typical laboratory lighting conditions, so there is no need to perform experiments in the dark . The diazirine photoreactive group has better photostability in normal light than phenyl azide groups of traditional photoreactive crosslinkers, yet the diazirine group is more efficiently activated by long-wave UV light .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-(3-methyldiazirin-3-yl)propanoylamino]ethyldisulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O5S2/c1-14(16-17-14)6-4-10(19)15-7-9-25-24-8-5-13(22)23-18-11(20)2-3-12(18)21/h2-9H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPWBELUEANJAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCC(=O)NCCSSCCC(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SDAD (NHS-SS-Diazirine) | |
CAS RN |
1253202-38-8 | |
| Record name | SDAD | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![tert-Butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B3027148.png)





